molecular formula C25H30O8 B7824941 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate)

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate)

Cat. No.: B7824941
M. Wt: 458.5 g/mol
InChI Key: IMWBZDUOZWSUQI-UHFFFAOYSA-N
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Description

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate) is a complex organic compound with a unique structure. It belongs to the class of steroids and is characterized by its multiple ring system and functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate) involves multiple steps. The starting material is typically a steroid precursor, which undergoes a series of chemical reactions including oxidation, reduction, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized synthetic routes. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction conditions. The use of advanced purification techniques such as chromatography and crystallization ensures that the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, affecting its reactivity and properties.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield additional ketone or aldehyde groups, while reduction could result in alcohols or alkanes

Scientific Research Applications

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate) has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study steroid chemistry and reaction mechanisms.

    Biology: The compound’s biological activity is investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Medicine: Research focuses on its potential as a drug candidate for various diseases, leveraging its unique structure and biological activity.

    Industry: The compound is explored for use in the synthesis of other complex molecules and as a precursor in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate) involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. These interactions can lead to changes in cellular processes, such as gene expression, protein synthesis, and metabolic pathways, ultimately resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate) is unique due to its specific functional groups and ring structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[2-(17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30O8/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30/h7,9,11,16-17,22,32H,3-6,8,10,12-13H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWBZDUOZWSUQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(=O)C3C(C1CCC2(C(=O)COC(=O)CCC(=O)O)O)CCC4=CC(=O)C=CC34C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00947724
Record name 4-[(17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl)oxy]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24808-87-5
Record name 4-[(17-Hydroxy-3,11,20-trioxopregna-1,4-dien-21-yl)oxy]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17,21-dihydroxypregna-1,4-diene-3,11,20-trione 21-(hydrogen succinate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.042.231
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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